molecular formula C17H15N3O2 B14631723 N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea CAS No. 56914-13-7

N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea

Cat. No.: B14631723
CAS No.: 56914-13-7
M. Wt: 293.32 g/mol
InChI Key: SPIIKPFHKLZEIU-UHFFFAOYSA-N
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Description

N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring and a pyridine ring connected through a urea linkage, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea typically involves the reaction of naphthylamine with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell wall synthesis in fungi or bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea is unique due to its specific combination of naphthalene and pyridine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

56914-13-7

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

1-naphthalen-1-yl-3-[(1-oxidopyridin-1-ium-4-yl)methyl]urea

InChI

InChI=1S/C17H15N3O2/c21-17(18-12-13-8-10-20(22)11-9-13)19-16-7-3-5-14-4-1-2-6-15(14)16/h1-11H,12H2,(H2,18,19,21)

InChI Key

SPIIKPFHKLZEIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=[N+](C=C3)[O-]

Origin of Product

United States

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